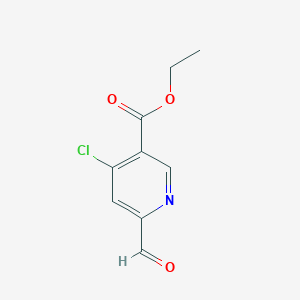
Ethyl 4-chloro-6-formylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-6-formylnicotinate is an organic compound with the molecular formula C9H8ClNO3. It is a derivative of nicotinic acid and features a chloro substituent at the 4-position and a formyl group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-6-formylnicotinate typically involves the esterification of 4-chloro-6-formylnicotinic acid. One common method includes the reaction of 4-chloro-6-formylnicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the ethyl ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products .
化学反応の分析
Types of Reactions: Ethyl 4-chloro-6-formylnicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-chloro-6-carboxynicotinic acid.
Reduction: Ethyl 4-chloro-6-hydroxymethylnicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学的研究の応用
Ethyl 4-chloro-6-formylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
作用機序
The mechanism of action of Ethyl 4-chloro-6-formylnicotinate is not fully understood, but it is believed to interact with various molecular targets and pathways. The formyl group may participate in hydrogen bonding and other interactions with biological macromolecules, while the chloro substituent could influence the compound’s reactivity and binding affinity .
類似化合物との比較
Ethyl 4-chloro-6-formylnicotinate can be compared with other nicotinic acid derivatives:
Ethyl nicotinate: Lacks the chloro and formyl substituents, making it less reactive.
4-chloronicotinic acid: Contains the chloro substituent but lacks the formyl group, affecting its chemical properties.
6-formylnicotinic acid: Contains the formyl group but lacks the ethyl ester and chloro substituent, influencing its solubility and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C9H8ClNO3 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC名 |
ethyl 4-chloro-6-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-2-14-9(13)7-4-11-6(5-12)3-8(7)10/h3-5H,2H2,1H3 |
InChIキー |
BCVBNYUZUVLGAJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(N=C1)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















